N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group
Properties
Molecular Formula |
C18H22F3N5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22F3N5/c1-24(2)16-7-8-22-17(23-16)26-11-9-25(10-12-26)13-14-5-3-4-6-15(14)18(19,20)21/h3-8H,9-13H2,1-2H3 |
InChI Key |
KBXBQEYAWKMQNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.
Scientific Research Applications
N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action for N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecule. The piperazine moiety can further stabilize these interactions through hydrogen bonding or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and is used in various organic transformations.
Flubendiamide: This compound features a trifluoromethyl group and is used as an insecticide.
Uniqueness
N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine is unique due to its combination of a pyrimidine ring, piperazine moiety, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
